

# Benzo[b]thiophene-2-carbonyl chloride CAS number lookup

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## Compound of Interest

Compound Name: *Benzo[b]thiophene-2-carbonyl chloride*

Cat. No.: *B1267047*

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## Technical Guide: Benzo[b]thiophene-2-carbonyl chloride

CAS Number: 39827-11-7

This technical guide provides an in-depth overview of **Benzo[b]thiophene-2-carbonyl chloride**, a key intermediate in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Benzo[b]thiophene-2-carbonyl chloride** is a reactive acyl chloride that serves as a versatile building block for the synthesis of a wide range of benzo[b]thiophene derivatives.

Property	Value	Reference
CAS Number	39827-11-7	N/A
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClOS	N/A
Molecular Weight	196.65 g/mol	N/A
Melting Point	85-86 °C	[1]
Boiling Point	176 °C at 17 mmHg	[1]
Appearance	White to orange to green powder/crystal	[1]
Purity	Typically ≥98%	N/A

## Synthesis and Reactivity

**Benzo[b]thiophene-2-carbonyl chloride** is primarily synthesized from Benzo[b]thiophene-2-carboxylic acid. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed to introduce the benzo[b]thiophene-2-carbonyl moiety into various molecules.[2]

## Experimental Protocol: Synthesis from Benzo[b]thiophene-2-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of thiophene-2-carbonyl chloride.[3]

Materials:

- Benzo[b]thiophene-2-carboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., toluene, dichloromethane)

- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Benzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent with a stoichiometric excess of thionyl chloride.
- Add a catalytic amount of DMF to the suspension.
- Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
- The crude **Benzo[b]thiophene-2-carbonyl chloride** can be purified by vacuum distillation or recrystallization from a suitable solvent.

## Alternative Synthesis from Cinnamic Acid

An alternative route involves the synthesis of a chlorinated derivative, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, starting from cinnamic acid.<sup>[4]</sup>

Procedure:

- A mixture of cinnamic acid, pyridine, and thionyl chloride in chlorobenzene is heated at reflux for an extended period (e.g., 48 hours).<sup>[4]</sup>
- After the reaction, the excess thionyl chloride is removed, and the resulting product is isolated.<sup>[4]</sup>

## Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[5][6][7][8]</sup> **Benzo[b]thiophene-2-carbonyl chloride** is a crucial intermediate for the synthesis of these bioactive molecules.

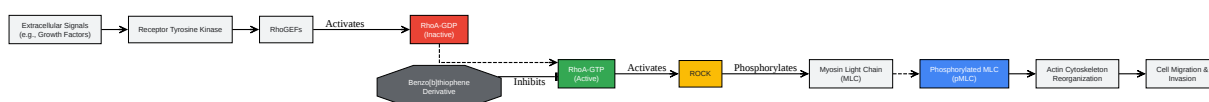
## Enzyme Inhibition

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as potent enzyme inhibitors.

- **Phosphoglycerate Dehydrogenase (PHGDH) Inhibition:** Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH, a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer.[9] Inhibition of PHGDH can disrupt cancer cell proliferation.[9]
- **Cholinesterase Inhibition:** Benzo[b]thiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[10]
- **RhoA/ROCK Pathway Inhibition:** Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as inhibitors of the RhoA/ROCK signaling pathway, which plays a critical role in cancer cell migration and invasion.[11]

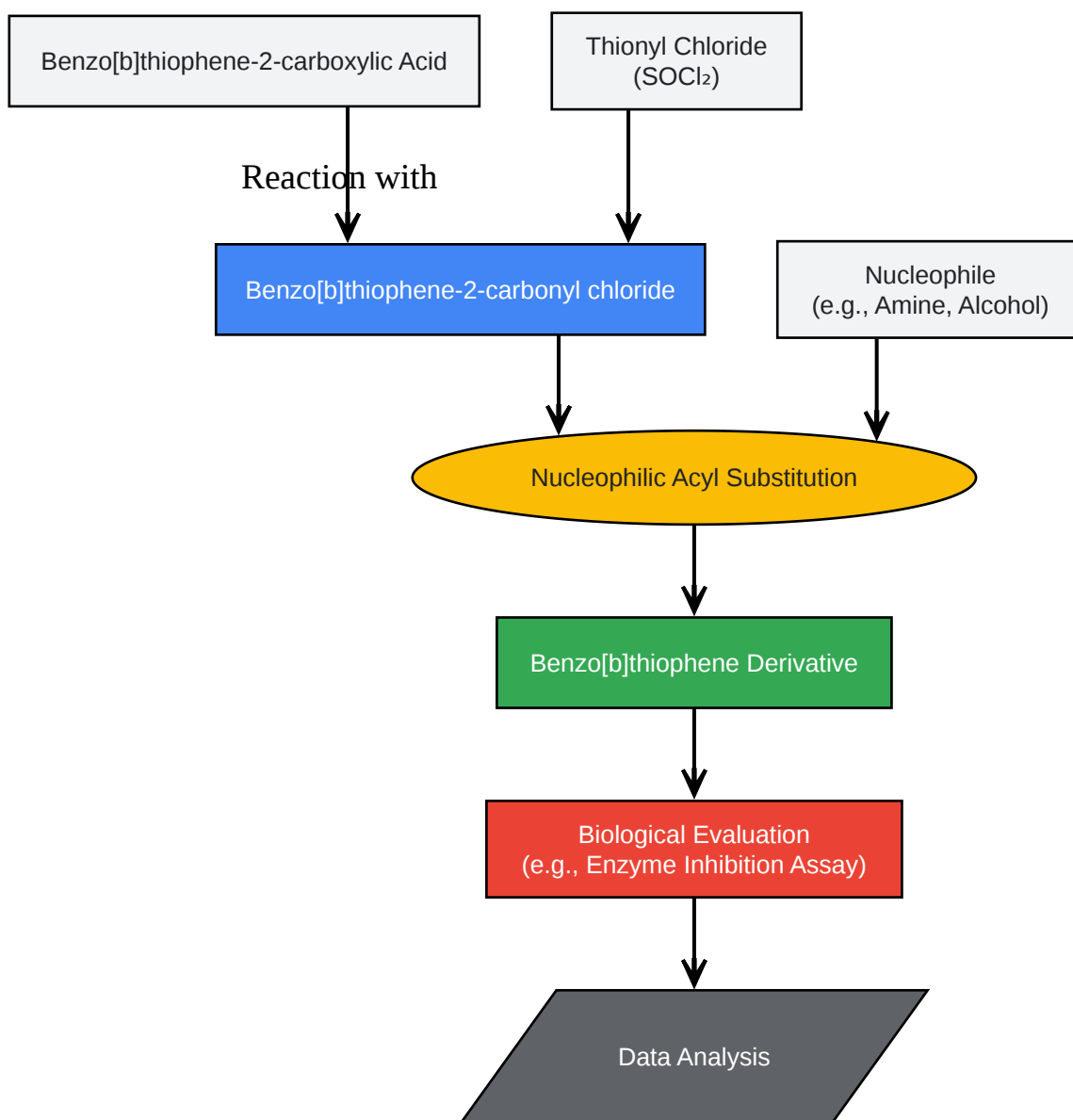
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by benzo[b]thiophene derivatives and a general experimental workflow for their synthesis and evaluation.



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Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.



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